2-(4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide is a complex organic compound belonging to the quinazolinone class of chemicals. Quinazolinones are known for their diverse biological activities and potential therapeutic applications, particularly in medicinal chemistry. This specific compound features a quinazolinone core, a phenyl group, and an acetamide functional group, which contribute to its unique properties and biological interactions.
2-(4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide is classified as a quinazolinone derivative. This classification is significant due to the biological relevance of quinazolinones in drug discovery and development, particularly as potential anti-inflammatory, anticancer, and antimicrobial agents.
The synthesis of 2-(4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide typically involves several key steps:
The synthetic pathway may require optimization based on reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor progress and confirm product identity.
The molecular structure of 2-(4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide can be represented by its chemical formula . The structure features:
Key structural data includes:
2-(4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide can undergo various chemical reactions due to its functional groups:
Reactions involving this compound are often evaluated for kinetics and mechanisms using spectroscopic methods such as UV-visible spectroscopy or mass spectrometry to elucidate product formation pathways.
Physical properties include:
Chemical properties encompass:
2-(4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide has several applications in scientific research:
This comprehensive overview highlights the significance of 2-(4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide within medicinal chemistry and related fields, underscoring its potential as a valuable compound for future research endeavors.
The quinazolin-4(3H)-one scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a bicyclic structure comprising fused benzene and pyrimidinone rings. This core exists in tautomeric equilibrium between 4-hydroxyquinazoline and 4(3H)-quinazolinone forms, with the latter predominating in biological environments [3] [5]. The molecular framework features three principal sites for structural elaboration: positions 2, 3, and 6/7 of the ring system. Position 2 serves as an electron-deficient center amenable to nucleophilic substitution, while the N3 nitrogen provides a site for alkylation/acylation. The C6-C7 positions on the benzenoid ring allow for electrophilic substitutions that fine-tune electronic properties [1] [8].
The exceptional pharmacological versatility of this scaffold stems from its capacity for diverse non-covalent interactions with biological targets. The carbonyl group at C4 participates in strong hydrogen bonding with enzyme active sites, while the N1 and N3 atoms serve as hydrogen bond acceptors. The planar aromatic system facilitates π-stacking interactions with aromatic residues in protein binding pockets [5]. This multifaceted interaction profile underpins the wide spectrum of bioactivities observed across substituted quinazolinones, including antitumor, antimicrobial, antiviral, and antidiabetic effects [1] [3]. Notably, over 200 naturally occurring quinazolinone alkaloids have been identified, such as febrifugine isolated from Dichroa febrifuga, which exhibits potent antimalarial activity [5].
Table 1: Bioactive Quinazolin-4(3H)-one Derivatives and Their Therapeutic Applications
Substitution Pattern | Representative Compound | Primary Bioactivity | Molecular Target |
---|---|---|---|
2-Methyl-3-phenyl | Methaqualone (historical) | Sedative-hypnotic | GABA receptor |
2-(Phenoxymethyl)-3-amino | CDK2 inhibitor [2] | Anticancer | Cyclin-dependent kinase 2 |
6-Bromo-2-(pyridin-3-yl) | EGFR inhibitor [8] | Antitumor | Epidermal growth factor receptor |
2,3-Disubstituted | α-Glucosidase inhibitor [6] | Antidiabetic | α-Glucosidase enzyme |
Synthetic accessibility enhances the pharmaceutical value of the quinazolin-4(3H)-one core. The Niementowski reaction remains the most direct approach, involving condensation of anthranilic acid with amides under heating (130°C) to form 3,4-dihydro-4-oxoquinazolines [1] [3]. Alternative routes include:
These synthetic pathways allow efficient generation of structurally diverse quinazolinone libraries for structure-activity relationship studies and drug discovery programs.
The N-phenylacetamide moiety (–NHCOCH₂C₆H₅) constitutes a pharmaceutically significant functional group that enhances the drug-like properties of heterocyclic scaffolds. This substituent combines hydrogen-bonding capacity (amide NH and C=O) with the hydrophobic character of the phenyl ring, enabling dual interactions with biological targets [5] [8]. The methylene spacer (–CH₂–) provides conformational flexibility, allowing the phenyl group to adopt optimal orientations within enzyme binding pockets. Structure-property relationship analyses demonstrate that electron-donating or withdrawing groups on the phenyl ring significantly modulate electronic characteristics, lipophilicity, and steric bulk, thereby fine-tuning biological activity [6] [10].
Incorporation of N-phenylacetamide into heterocyclic systems profoundly impacts pharmacokinetic profiles. The amide functionality enhances metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation compared to amine counterparts. Additionally, the planar phenyl ring facilitates passive diffusion across biological membranes, improving cellular permeability [8]. These attributes collectively contribute to the privileged status of N-phenylacetamide-containing pharmacophores in medicinal chemistry, exemplified by clinical agents such as lidocaine (local anesthetic) and chlorambucil (alkylating agent).
Table 2: Influence of N-Phenylacetamide Substituents on Pharmacological Activity in Heterocyclic Systems
Heterocyclic Core | Phenyl Substituent | Biological Activity Enhancement | Mechanistic Insight |
---|---|---|---|
Benzimidazole | 2,4-Dichloro | α-Glucosidase inhibition | Hydrogen bonding with Asp616/Asp282 residues |
Diphenylimidazole | 4-Fluoro | Improved IC₅₀ values (55.6-149.2 μM) | Hydrophobic interactions at enzyme active site |
Phenoxybiscoumarin | 3-Nitro | α-Glucosidase inhibition (IC₅₀ = 41.73 μM) | Critical H-bonding via acetamide carbonyl |
Quinazolin-4(3H)-one | 2-Fluoro | Potent α-glucosidase inhibition (IC₅₀ = 14.4 μM) | Competitive inhibition kinetics confirmed [6] |
Recent studies highlight the strategic importance of N-phenylacetamide in enzyme inhibition. In α-glucosidase inhibitors, the carbonyl oxygen forms critical hydrogen bonds with catalytic aspartate residues (Asp282 and Asp616), while the phenyl ring engages in hydrophobic interactions with adjacent nonpolar enzyme pockets [6]. Molecular docking analyses of quinazolinone derivatives bearing phenoxyacetamide moieties reveal similar binding patterns, with the N-phenylacetamide component positioning the molecule optimally within the active site [6]. Particularly notable is the enhanced activity of ortho-fluorinated derivatives, where the electronegative fluorine atom provides additional electrostatic interactions without significant steric perturbation [6].
The structural hybridization strategy underpins the design rationale for 2-(4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide, which integrates two pharmacologically significant domains: the quinazolin-4(3H)-one core and the N-phenylacetamide moiety. This molecular architecture creates a dual pharmacophore system with synergistic potential for multitarget engagement and enhanced binding affinity [1] [9]. The covalent linkage between the quinazolinone C2 position and the acetamide nitrogen forms a conformationally constrained structure that reduces entropic penalties upon target binding. Computational analyses predict favorable drug-likeness parameters for this hybrid scaffold, including calculated logP values of 2.5-3.5 and topological polar surface areas of 60-70 Ų, suggesting good membrane permeability and oral bioavailability potential [2] [9].
This hybrid scaffold demonstrates exceptional versatility in targeting disease-relevant enzymes and receptors. Molecular docking simulations indicate that the quinazolinone component binds to adenine regions of kinase ATP-binding pockets through hydrogen bonding, while the N-phenylacetamide moiety extends into hydrophobic subpockets. Specifically, derivatives bearing this hybrid structure have shown:
Table 3: Biological Activities of 2-(4-Oxo-3(4H)-Quinazolinyl)-N-Phenylacetamide Derivatives
Target Protein | Most Potent Derivative | Biological Activity (IC₅₀/GI%) | Binding Interactions |
---|---|---|---|
CDK2 | Compound 5c [2] | GI% = 94.53 (MDA-MB-435) | Hydrogen bonding with Leu83, hydrophobic interactions with Val18/Ala31 |
α-Glucosidase | Compound 7b [6] | IC₅₀ = 14.4 μM (competitive) | Hydrogen bonding via carbonyl groups, hydrophobic pocket occupation |
Acetylcholinesterase | Compound 3e [9] | IC₅₀ = 9.26 nM | π-π stacking with Trp84, H-bonding with Gly118/Gly119 |
Tubulin | sec-Butyl derivative [10] | IC₅₀ < 5 μM (MCF-7, MDA-MB-231, T-47D) | Colchicine site binding, disruption of microtubule assembly |
Synthetic approaches to access this hybrid scaffold typically involve sequential functionalization. The primary routes include:
Structure-activity relationship (SAR) studies reveal critical determinants of biological activity. Alkyl substituents on the quinazolinone N3 position (particularly sec-butyl) enhance anticancer activity by increasing hydrophobic interactions with target proteins [10]. Electron-withdrawing groups (especially fluorine) at the ortho position of the phenyl ring significantly boost α-glucosidase inhibitory potency due to enhanced electronic effects and optimal steric positioning [6]. Molecular dynamics simulations of AChE inhibitors demonstrate that the N-phenylacetamide linker maintains stable hydrogen bonds with Gly118 and Gly119 residues over 100 ns trajectories, validating the design rationale [9]. These comprehensive investigations establish 2-(4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide as a structurally adaptable scaffold with significant potential for therapeutic development across multiple disease domains.
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: